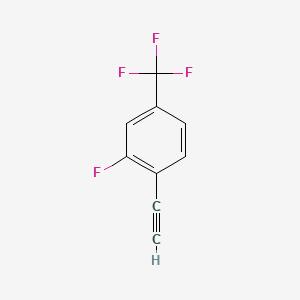
2-Fluoro-4-(trifluoromethyl)phenylacetylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-4-(trifluoromethyl)phenylacetylene is an organic compound with the molecular formula C9H4F4 It is a derivative of phenylacetylene, where the phenyl ring is substituted with a fluoro group at the 2-position and a trifluoromethyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(trifluoromethyl)phenylacetylene typically involves the use of palladium-catalyzed coupling reactions. One common method is the Sonogashira coupling reaction, where 2-Fluoro-4-(trifluoromethyl)iodobenzene is reacted with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, typically using a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), and at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The choice of solvents and catalysts may also be adjusted to enhance efficiency and reduce costs.
化学反応の分析
Types of Reactions
2-Fluoro-4-(trifluoromethyl)phenylacetylene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form more complex molecules.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Copper Co-catalysts: Often used in Sonogashira coupling.
Solvents: THF, DMF, and toluene are commonly used solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various substituted phenylacetylenes, while substitution reactions can yield a wide range of functionalized derivatives.
科学的研究の応用
2-Fluoro-4-(trifluoromethyl)phenylacetylene has several scientific research applications:
作用機序
The mechanism of action of 2-Fluoro-4-(trifluoromethyl)phenylacetylene involves its ability to participate in various chemical reactions due to the presence of the fluoro and trifluoromethyl groups. These groups can influence the electronic properties of the molecule, making it more reactive in certain types of reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
類似化合物との比較
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)benzonitrile
- 4-(Trifluoromethyl)phenylacetonitrile
- 4-(Trifluoromethoxy)phenylacetylene
Uniqueness
2-Fluoro-4-(trifluoromethyl)phenylacetylene is unique due to the combination of the fluoro and trifluoromethyl groups, which impart distinct electronic and steric properties. This makes it particularly useful in specific types of chemical reactions and applications where these properties are advantageous.
生物活性
2-Fluoro-4-(trifluoromethyl)phenylacetylene (CAS No. 1233506-35-8) is a fluorinated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and material science. Its unique structure, characterized by a fluorine atom and a trifluoromethyl group, contributes to its biological activity, making it a candidate for further research.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features an acetylene linkage, which is significant for its reactivity and potential biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial and anticancer agent. The presence of fluorine atoms is known to enhance the lipophilicity and metabolic stability of compounds, which may contribute to their biological efficacy.
Anticancer Activity
Recent studies have indicated that fluorinated compounds can exhibit significant anticancer properties. For instance, derivatives of similar structures have shown promising results against various cancer cell lines, indicating that this compound may also possess such activity.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | <0.5 | |
| A549 (Lung Cancer) | 1.2 | |
| HL-60 (Leukemia) | 0.8 |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with cellular targets involved in proliferation and apoptosis pathways.
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, disrupting the mitotic spindle formation during cell division.
- Induction of Apoptosis : Studies suggest that these compounds can activate caspase pathways leading to programmed cell death, particularly in cancer cells.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Study on Antitumor Activity : In a study assessing the efficacy of fluorinated phenylacetylenes against various cancer models, this compound showed significant growth inhibition in MDA-MB-231 cells with an IC50 value of less than 0.5 µM, indicating potent anticancer activity .
- Antimicrobial Properties : Preliminary investigations into the antimicrobial properties revealed that this compound exhibits moderate activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .
特性
IUPAC Name |
1-ethynyl-2-fluoro-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F4/c1-2-6-3-4-7(5-8(6)10)9(11,12)13/h1,3-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNWLVCODHSSTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














